molecular formula C8H16O3 B1319913 4-Hydroxybutyl butanoate CAS No. 55011-60-4

4-Hydroxybutyl butanoate

Cat. No.: B1319913
CAS No.: 55011-60-4
M. Wt: 160.21 g/mol
InChI Key: HKHMPQJGZDCJAG-UHFFFAOYSA-N
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Description

4-Hydroxybutyl butanoate, also known as 4-hydroxybutyl butyrate, is a compound with the molecular formula C8H16O3 . It has a molecular weight of 160.21 g/mol . It is a key platform chemical that serves as a precursor in a wide variety of industrial applications including 1,4-butanediol and bioplastics production .


Synthesis Analysis

In a study, the 4-HB biosynthetic pathway was reconstructed, which included CoA-dependent succinate semialdehyde dehydrogenase and NADPH-dependent succinate semialdehyde reductase in Type II methanotrophs, Methylosinus trichosporium OB3b, to synthesize 4-HB .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 and the InChIKey is HKHMPQJGZDCJAG-UHFFFAOYSA-N . The Canonical SMILES is CCCC(=O)OCCCCO .


Chemical Reactions Analysis

The synthesis of this compound involves the combination of the native poly (3-hydroxybutyrate) metabolic pathway and the reconstructed 4-HB biosynthetic pathway .


Physical and Chemical Properties Analysis

This compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 7 . The Exact Mass is 160.109944368 g/mol and the Monoisotopic Mass is also 160.109944368 g/mol . The Topological Polar Surface Area is 46.5 Ų and it has a Heavy Atom Count of 11 .

Scientific Research Applications

  • Combustion Chemistry : 4-HB is an isomer of butanol and has been studied in the context of its combustion properties. A detailed chemical kinetic model for the combustion of butanol isomers, including 4-HB, has been developed. This model is used to understand the unique oxidation features of linear and branched alcohols and has been validated against various experimental data sets (Sarathy et al., 2012).

  • Decomposition Kinetics : The decomposition kinetics of hydroxybutyl and butoxy radicals, which arise from 4-HB, have been studied using ab initio transition-state-theory-based master equation analyses. These studies are crucial for understanding the combustion modeling of n-butanol (Zhang et al., 2013).

  • Chemical Synthesis : 4-HB has been used as a precursor in various chemical syntheses. For example, it is used in the synthesis of N-(4-hydroxybutyl)-N′-R-thioureas and their conversion to 2-(R)-imino)hexahydro-1,3-thiazepines, which are useful in organic chemistry and pharmaceutical research (Ambartsumova et al., 1997).

  • Biofuel Production : In biofuel research, 4-HB has been studied as a key platform chemical in the synthesis of bioplastics and biofuels. For instance, engineered Methylosinus trichosporium OB3b strains have been developed to synthesize 4-HB from methane, demonstrating a new approach for producing biofuels and bioplastics from single carbon sources (Nguyen & Lee, 2021).

  • Optical Gating in Nanofluidics : 4-HB derivatives have been used in the development of nanofluidic devices. The optical gating of synthetic ion channels using photolabile hydrophobic molecules, including 4-HB derivatives, illustrates potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Safety and Hazards

The safety data sheet for 4-Hydroxybutyl butanoate indicates that it is harmful if swallowed and in contact with skin . It is also indicated that hazardous polymerization may occur and it is sensitive to heat and light .

Mechanism of Action

Target of Action

4-Hydroxybutyl butanoate, also known as 4-hydroxybutyrate, is a key component in the production of polyhydroxyalkanoate (PHA) copolymers . These copolymers are produced by bacteria such as Cupriavidus necator . The primary targets of this compound are these bacteria, which incorporate the compound into their metabolic processes .

Mode of Action

The compound interacts with its bacterial targets by being incorporated into their metabolic processes . Specifically, it is used to produce PHA copolymers composed of 3-hydroxybutyrate (3HB) and 4-hydroxybutyrate (4HB) . The resulting material assumes the properties of thermoplastics and elastomers depending on the 4HB fraction in the copolyester .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of PHA copolymers . The compound is incorporated into these copolymers, which are then used in various industrial and medical applications . The compound’s role in these pathways contributes to its biocompatibility and biodegradability .

Pharmacokinetics

It is known that the compound is biodegradable and yields 4hb, a normal compound in the human body .

Result of Action

The result of this compound’s action is the production of PHA copolymers with properties of thermoplastics and elastomers . These copolymers have been approved by the FDA for medical applications since 2007 due to their biocompatibility .

Action Environment

The action of this compound is influenced by environmental conditions such as temperature and pH . These factors can directly influence the degradation rate of the compound, which is mostly via enzymatic attack . This highlights the compound’s biodegradability, an important factor in its use in medical applications .

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyl butanoate plays a significant role in various biochemical reactions. It interacts with enzymes such as 4-hydroxybutyrate CoA-transferase, which is involved in the fermentation of 4-aminobutyrate to ammonia, acetate, and butyrate in anaerobic bacteria like Clostridium aminobutyricum and Porphyromonas gingivalis . The interaction between this compound and these enzymes is crucial for the metabolic processes in these bacteria. Additionally, this compound is known to interact with proteins and other biomolecules, influencing their activity and function.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is metabolized by enzymes such as 4-hydroxybutyrate CoA-transferase, which catalyzes the transfer of CoA groups to form intermediates that enter various metabolic pathways . These interactions influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.

Properties

IUPAC Name

4-hydroxybutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMPQJGZDCJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597471
Record name 4-Hydroxybutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55011-60-4
Record name 4-Hydroxybutyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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